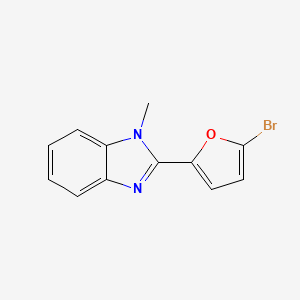

1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-

Description

Significance of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry and Materials Science

The benzimidazole scaffold, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govamrita.edu This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govimpactfactor.org Benzimidazole derivatives are integral components of numerous FDA-approved drugs, demonstrating efficacy as antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive agents, among others. nih.govresearchgate.neteurekaselect.com

The therapeutic versatility of benzimidazoles is attributed to their unique physicochemical properties, including the capacity for hydrogen bond donation and acceptance, π-π stacking interactions, and hydrophobic interactions. nih.gov These characteristics enable benzimidazole-based molecules to bind effectively with various enzymes and receptors in the body. nih.gov The ability to easily modify the benzimidazole core at various positions allows for the fine-tuning of its biological activity, making it a focal point of drug discovery and development. impactfactor.org

In the realm of materials science, the applications of benzimidazoles are expanding. Their inherent thermal and chemical stability makes them suitable for creating high-performance polymers like polybenzimidazole (PBI), which is used in fireproof textiles and protective gear. mdpi.com The electron-transporting capabilities and thermal stability of the benzimidazole unit also make it a valuable component in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs). nbinno.comrsc.org Furthermore, they are utilized as intermediates in the synthesis of dyes and polymers. rsc.org

Interactive Table: Notable Applications of the Benzimidazole Scaffold

| Field | Specific Application | Therapeutic Area/Function |

| Medicinal Chemistry | Anticancer Agents | Bendamustine, Abemaciclib |

| Proton-Pump Inhibitors | Omeprazole, Lansoprazole | |

| Anthelmintics | Albendazole (B1665689), Mebendazole | |

| Antihistamines | Astemizole, Bilastine | |

| Antiviral Agents | Potent inhibitors of various viruses | |

| Materials Science | High-Performance Polymers | Polybenzimidazole (PBI) fibers |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | |

| Corrosion Inhibitors | Protective coatings for metals | |

| Dyes and Pigments | Synthesis intermediates |

Overview of Furan-Containing Heterocycles in Chemical and Biological Research

Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is another fundamental scaffold with profound importance in chemistry and biology. utripoli.edu.lyderpharmachemica.com Furan and its derivatives are found in numerous natural products and are key intermediates in organic synthesis. nih.gov The furan ring system is a component of many clinically approved drugs and exhibits a wide spectrum of biological activities. utripoli.edu.lyijabbr.com

Furan derivatives have been extensively studied and have demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. utripoli.edu.lyijabbr.commdpi.com The well-known drug Ranitidine (Zantac), used to treat peptic ulcers, contains a furan moiety. nih.gov The reactivity of the furan ring, particularly its susceptibility to electrophilic substitution, allows for the synthesis of a diverse range of substituted derivatives, enabling medicinal chemists to explore new therapeutic agents. derpharmachemica.comijabbr.com

In chemical research, furans are versatile building blocks. They can participate in various reactions, including Diels-Alder reactions, which are useful for constructing more complex molecular architectures. derpharmachemica.com The conversion of biomass, rich in carbohydrates, into furan derivatives like furfural (B47365) is a significant area of green chemistry, aiming to produce sustainable chemicals and fuels. ijabbr.com

Structural Elucidation and Naming Conventions of the 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- Framework

The systematic IUPAC name "1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-" precisely describes the molecular architecture of the compound. A breakdown of the name reveals its constituent parts:

1H-Benzimidazole : This is the core bicyclic structure, consisting of a benzene ring fused to an imidazole ring. wikipedia.org The "1H" indicates that the nitrogen at position 1 bears a hydrogen atom in the parent compound.

-1-methyl- : This signifies that a methyl group (-CH₃) has replaced the hydrogen atom on the nitrogen at position 1 of the benzimidazole ring.

2-(...)- : This indicates that a substituent is attached at the 2-position of the benzimidazole ring.

5-bromo-2-furanyl : This describes the substituent itself. It is a furan ring ("furanyl") attached to the benzimidazole at its 2-position. This furan ring is, in turn, substituted with a bromine atom at its 5-position.

Interactive Table: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- |

| Molecular Formula | C₁₂H₉BrN₂O |

| Core Structures | Benzimidazole, Furan |

| Key Substituents | Methyl group (at N-1 of benzimidazole), Bromo group (at C-5 of furan) |

A related compound, 2-(5-bromo-2-furyl)-1-methyl-5-nitro-1H-benzimidazole, is noted in chemical supplier databases, suggesting the feasibility of synthesizing such structures. sigmaaldrich.com

Rationale for Investigating Bromo-Substituted Furan and Methylated Benzimidazole Derivatives

The rationale for designing and studying a molecule like 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- lies in the principle of molecular hybridization, where distinct pharmacophores are combined to create a new entity with potentially enhanced or novel properties.

Bromo-Substituted Furan: Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate the biological activity of a compound. The introduction of a bromine atom can:

Enhance Lipophilicity : This can improve the molecule's ability to cross cell membranes, potentially increasing its bioavailability.

Alter Electronic Properties : Bromine is an electron-withdrawing group, which can influence the reactivity and binding interactions of the furan ring. pearson.com Electrophilic substitution on the furan ring typically occurs at the 2-position, and the presence of substituents can direct further reactions. pearson.comquora.com

Introduce a Site for Further Modification : A bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov

Methylated Benzimidazole: The methylation of the nitrogen atom at the N-1 position of the benzimidazole ring is a significant structural modification. Research has shown that N-alkylation can profoundly influence the biological properties of benzimidazole derivatives. acs.org This modification can:

Impact Binding Affinity : The presence of an N-methyl group can alter the molecule's conformation and its ability to act as a hydrogen bond donor, which can affect its binding to biological targets.

Influence Biological Activity : Studies on N-alkylated benzimidazoles have shown that this substitution can positively influence their chemotherapeutic efficacy, including their antibacterial and antiproliferative activities. acs.orgresearchgate.net

By combining these two modified scaffolds, researchers aim to create a hybrid molecule that leverages the biological potential of both the benzimidazole and furan rings, with the bromo and methyl substituents serving to fine-tune its physicochemical and pharmacological properties. The investigation of such a compound would likely focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent, given the well-documented activities of its parent heterocycles. nih.govutripoli.edu.ly

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromofuran-2-yl)-1-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c1-15-9-5-3-2-4-8(9)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANYWSTWMGECJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349829 | |

| Record name | 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33598-53-7 | |

| Record name | 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Benzimidazole, 2 5 Bromo 2 Furanyl 1 Methyl and Its Analogues

Strategies for the Construction of the Benzimidazole (B57391) Ring System

The construction of the benzimidazole scaffold is a well-established area of heterocyclic chemistry, with several robust methods available. semanticscholar.orgrsc.org The most common approaches begin with an o-phenylenediamine (B120857) precursor, which undergoes cyclization with a one-carbon electrophile. For the synthesis of the target compound, the key precursor would be N¹-methylbenzene-1,2-diamine.

Condensation Reactions of o-Phenylenediamines with Aldehydes and Carboxylic Acid Derivatives

One of the most direct and widely used methods for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative. semanticscholar.org In the context of the target molecule, this involves reacting N¹-methylbenzene-1,2-diamine with either 5-bromo-2-furaldehyde (B32451) or 5-bromo-2-furoic acid (or its derivatives like esters and acid chlorides).

The reaction with an aldehyde, such as 5-bromo-2-furaldehyde, typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclodehydrogenation. nih.gov This step often requires an oxidizing agent to facilitate the final aromatization to the benzimidazole ring. nih.gov A variety of catalysts and oxidants can be employed to promote this transformation, including metal nanoparticles, various acids, and mild oxidizing agents. nih.govacgpubs.org For example, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to effectively catalyze the reaction between o-phenylenediamine and various aldehydes, including 5-bromo-2-furaldehyde, at ambient conditions. nih.gov

Alternatively, condensation with carboxylic acids requires harsh dehydrating conditions, often involving strong acids like polyphosphoric acid or high temperatures to drive the cyclization. researchgate.net

| Catalyst/Reagent | Aldehyde/Carboxylic Acid | Conditions | Yield |

| Au/TiO₂ | 5-bromo-2-furaldehyde | CHCl₃:MeOH, 25°C, 2h | High (96%) nih.gov |

| Acetic Acid | Aromatic Aldehydes | Microwave Irradiation | High researchgate.net |

| Various Oxidants (e.g., O₂, H₂O₂) | Aromatic Aldehydes | Various Catalysts | Moderate to Good acgpubs.orgresearchgate.net |

| Strong Acid (e.g., PPA) | Carboxylic Acids | High Temperature | Variable researchgate.net |

One-Pot Cyclization Procedures

To improve efficiency and reduce intermediate handling, numerous one-pot procedures have been developed. These methods often combine the diamine, aldehyde, and a catalyst or oxidant in a single reaction vessel to yield the final benzimidazole product directly. researchgate.netbeilstein-journals.org For instance, an efficient one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles has been demonstrated using ammonium (B1175870) persulfate as the promoter, which facilitates both the condensation and oxidative cyclization steps. tandfonline.com Similarly, engineered heterogeneous catalysts like MgO@DFNS have been used for the condensation of o-phenylenediamine and various aldehydes under ambient temperature, offering clean reaction profiles and excellent yields. rsc.org

Another approach involves the use of triphenylbismuth (B1683265) dichloride, which promotes the desulfurization of thioamides to generate benzimidoyl chlorides in situ, which then react with o-phenylenediamines to form 2-substituted benzimidazoles. beilstein-journals.org Such methods are advantageous due to their mild conditions and operational simplicity. researchgate.netrsc.org

| Method | Precursors | Catalyst/Promoter | Key Advantages |

| Oxidative Condensation | o-phenylenediamine, Aromatic aldehyde | (NH₄)₂S₂O₈ | Rapid, high yields, simple work-up tandfonline.com |

| Heterogeneous Catalysis | o-phenylenediamine, Aromatic aldehyde | MgO@DFNS | Mild conditions, catalyst reusability rsc.org |

| Desulfurization/Cyclization | N-tosyl-1,2-phenylenediamine, Thioamide | Ph₃BiCl₂ | Mild conditions, moderate to excellent yields beilstein-journals.org |

| Eco-Friendly Oxidation | o-phenylenediamine, Aromatic aldehyde | Air, Ethanol (B145695) | Use of a non-toxic, inexhaustible oxidant researchgate.net |

Oxidative Cyclization Approaches

Oxidative cyclization strategies are central to many benzimidazole syntheses, particularly when starting from aldehydes. nih.gov These methods rely on an oxidant to drive the final aromatization step. A wide array of oxidants has been reported, ranging from molecular oxygen (air) to reagents like Oxone®, hydrogen peroxide, and phenyliodine(III) diacetate (PIDA). researchgate.netnih.govmdpi.com

A notable approach involves an amidine formation followed by an oxidative cyclization sequence, which can be mediated by PIDA or copper catalysts. nih.gov This allows for the synthesis of both N-H and N-alkyl benzimidazoles. nih.gov Another strategy utilizes an oxidant like Oxone® in formic acid to convert o-cycloalkylaminoacetanilides into ring-fused benzimidazoles. mdpi.comnih.gov While these specific examples lead to fused systems, the underlying principle of oxidative C-N bond formation is broadly applicable.

| Oxidant | Substrates | Catalyst/Conditions | Notes |

| PIDA or Cu-catalyst | Anilines (via amidines) | - | Enables access to N-H and N-alkyl benzimidazoles nih.gov |

| Oxone® | o-cycloalkylaminoacetanilides | Formic Acid | Primarily for ring-fused systems mdpi.com |

| Air | o-phenylenediamine, Aldehyde | Ethanol, Room Temp | Environmentally benign researchgate.net |

| Electrochemical Oxidation | Perfluoroalkyl and aryl imidamides | Acetonitrile | Quantitative yield for specific fluorinated analogues lookchem.com |

Introduction of the 2-(5-bromo-2-furanyl) Moiety

The introduction of the substituted furan (B31954) ring at the C2 position of the benzimidazole is most commonly achieved by using a pre-functionalized building block, such as 5-bromo-2-furaldehyde or 5-bromo-2-furoic acid, in the condensation reactions described in section 2.1. nih.govnih.gov However, alternative strategies involving the functionalization of a pre-formed benzimidazole ring are also viable.

Direct Functionalization Methods

Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions. nih.gov For the target molecule, this would involve the selective activation of the C-H bond at the C2 position of 1-methyl-1H-benzimidazole and coupling it with a suitable 5-bromo-2-furanyl synthon.

Transition-metal catalysts, particularly those based on rhodium, nickel, and copper, have been employed for the C2-alkylation and C2-allylation of benzimidazoles. nih.govacs.org For example, rhodium(I) catalysts have been used for the C2-selective alkylation of benzimidazoles with alkenes. nih.gov Nickel catalysis has proven effective for the C–H arylation of imidazoles with phenol (B47542) derivatives, proceeding with high regioselectivity at the C2 position. rsc.org While direct C2-furanylation of 1-methylbenzimidazole (B167850) is not extensively documented, the principles established for C2-arylation suggest its feasibility with an appropriate furan-based coupling partner and a tailored catalytic system.

Cross-Coupling Strategies for Furan Attachment

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, represent a robust and versatile strategy for forming carbon-carbon bonds between aromatic and heteroaromatic rings. This approach would typically involve the reaction of a 2-halo-1-methyl-1H-benzimidazole with a furan-based organometallic reagent.

For instance, a Suzuki coupling could be envisioned between 2-bromo-1-methyl-1H-benzimidazole and (5-bromo-2-furanyl)boronic acid. Palladium catalysts are highly effective for coupling 2-halobenzofurans with various organoaluminum reagents, suggesting that similar conditions could be applied to benzimidazole substrates. researchgate.net The synthesis of 2-arylbenzo[b]furans via Suzuki reactions in aqueous media further highlights the utility of this methodology for constructing bi-heterocyclic systems. semanticscholar.org Although this applies to benzofurans, the catalytic principles are transferable to benzimidazole chemistry.

| Coupling Reaction | Benzimidazole Substrate | Furan Substrate | Catalyst System (Example) |

| Suzuki Coupling | 2-Bromo-1-methyl-1H-benzimidazole | (5-Bromo-2-furanyl)boronic acid | Pd(II) complex, K₂CO₃, EtOH/H₂O semanticscholar.org |

| Negishi-type Coupling | 2-Bromo-1-methyl-1H-benzimidazole | 2-Furanyl organoalane reagent | PdCl₂, XantPhos researchgate.net |

| C-H Arylation | 1-Methyl-1H-benzimidazole | 2,5-Dibromofuran | Ni(OTf)₂, dcype, K₃PO₄ rsc.org |

N-Methylation of the Benzimidazole Nitrogen

The introduction of a methyl group onto one of the nitrogen atoms of the benzimidazole ring is a critical step. The tautomeric nature of the NH group in the benzimidazole ring means that alkylation can potentially result in a mixture of two regioisomers (N1 and N3). The synthesis of 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- requires selective methylation at the N1 position.

Conventional N-alkylation of 2-substituted benzimidazoles is a common synthetic strategy. researchgate.net These reactions typically involve treating the parent benzimidazole with an alkylating agent in the presence of a base. Common alkylating agents for methylation include methyl iodide or dimethyl sulfate. The base, such as potassium hydroxide (B78521) or sodium hydride, deprotonates the benzimidazole nitrogen, forming a more nucleophilic anion that then reacts with the alkylating agent. researchgate.netresearchgate.net Phase-transfer catalysts, like tetrabutylammonium (B224687) hydrogen sulfate, can be employed to facilitate the reaction between the aqueous base and the organic-soluble benzimidazole derivative. researchgate.net

The choice of solvent and reaction temperature can influence the reaction rate and yield. Solvents such as ethanol, acetone, or dimethylformamide (DMF) are frequently used. While some reactions proceed efficiently at room temperature, less reactive alkyl halides may require elevated temperatures to achieve a clean transformation. lookchem.com

Table 1: Examples of N-Alkylation Conditions for Benzimidazole Derivatives This table is illustrative and based on general methodologies for benzimidazole alkylation.

| Benzimidazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Substituted Benzimidazole | Alkyl Bromides (C3-C10) | KOH (30% aq.) / Tetrabutylammonium hydrogen sulfate | - | - | Good | researchgate.net |

| Benzimidazole | Benzyl Bromide | NaOH (50% aq.) / SDS | Water | Room Temp | 96 | lookchem.com |

| 2-Methylimidazole | Benzyl Bromide | NaOH (50% aq.) / SDS | Water | Room Temp | 93 | lookchem.com |

| 2-(chloromethyl)-1H-benzimidazole | Substituted Aromatic Amines | KOH / KI | Ethanol | Reflux | - | researchgate.net |

Achieving regioselectivity in the N-methylation of unsymmetrically substituted benzimidazoles is a significant challenge, as direct alkylation often yields a mixture of isomers. acs.orgnih.gov For a precursor like 2-(5-bromo-2-furanyl)-1H-benzimidazole, methylation can occur at either the N1 or N3 position. The development of methods that favor the formation of a single, often more sterically hindered, regioisomer is crucial.

One approach involves using specific reaction conditions that exploit the electronic and steric differences between the two nitrogen atoms. An efficient and highly regioselective N-methylation methodology has been developed that furnishes the sterically more hindered isomer, which is typically the minor product under standard conditions. acs.orgnih.gov This method utilizes mild reaction conditions and is compatible with a wide range of functional groups. nih.gov Catalytic systems, such as those based on iridium complexes, have also been employed for the N-methylation of amines and related heterocycles using methanol (B129727) as the methyl source, offering a green alternative to traditional alkylating agents. organic-chemistry.org Another strategy involves biocatalytic alkylation, using engineered enzymes to control selectivity, which can be performed on a preparative scale. researchgate.net

Halogenation Chemistry: Incorporating Bromine into the Furan Ring

The introduction of a bromine atom at the C5 position of the 2-furanyl moiety is another key synthetic step. This is typically achieved through an electrophilic substitution reaction.

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions like halogenation. The bromination of 2-hetarylbenzimidazoles, including furan-containing analogues, has been studied in acidic media. researchgate.net Common brominating agents for such transformations include molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction of 2-(3'-furyl)-1-methyl-1H-benzimidazole with electrophiles, including bromine, proceeds at the C2 and C5 positions of the furan ring. researchgate.net Similarly, the aqueous bromination of benzimidazole itself has been investigated, showing that the reaction proceeds via attack of molecular bromine on the substrate. rsc.org

The reaction mechanism involves the attack of the electron-rich furan ring on the electrophilic bromine species, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton restores the aromaticity of the furan ring, yielding the brominated product.

In 2-substituted furans, electrophilic substitution typically occurs preferentially at the C5 position, as the substituent at C2 directs the incoming electrophile to the opposite alpha-position. This selectivity is due to the greater stabilization of the carbocation intermediate formed by attack at C5 compared to attack at other positions.

To ensure high selectivity for the desired 2-(5-bromo-2-furanyl) product, reaction conditions must be carefully controlled. This includes the choice of brominating agent, solvent, and temperature. Using a milder brominating agent like N-bromosuccinimide can sometimes offer better control and reduce the formation of poly-brominated or other side products compared to using elemental bromine. The reaction solvent can also play a crucial role; solvents like acetic acid, chloroform (B151607), or carbon tetrachloride are often used for such reactions. researchgate.net Low temperatures are generally preferred to minimize side reactions and enhance selectivity. Studies on the bromination of 2-allylthiobenzimidazole have shown that the reaction can lead to a mixture of products, highlighting the importance of precise control over reaction conditions to isolate the desired isomer. researchgate.net

Optimization of Reaction Conditions and Yields

For the initial synthesis of the benzimidazole core, which typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid, various catalysts and conditions have been explored. nih.govnih.gov For instance, ammonium chloride has been shown to be an effective catalyst for the condensation of o-phenylenediamine with aldehydes in chloroform at room temperature, affording high yields. nih.gov Microwave irradiation has also emerged as a powerful tool to accelerate these reactions, often leading to higher yields in significantly shorter reaction times. nih.govmdpi.com The use of catalysts like erbium triflate (Er(OTf)₃) can also influence the selectivity of the reaction, favoring the formation of either 2-substituted or 1,2-disubstituted benzimidazoles depending on the conditions. beilstein-journals.org

The optimization process involves systematically varying these parameters. For example, a model reaction might be tested with different solvents (e.g., ethanol, water, ethyl lactate), at various temperatures (e.g., room temperature, 60 °C, 100 °C), and with different catalyst loadings to identify the conditions that provide the highest yield of the desired product. rsc.orgnih.gov

Table 2: Optimization Parameters for Benzimidazole Synthesis This table summarizes general findings on the effect of reaction parameters from studies on various benzimidazole derivatives.

| Parameter | Variation | General Outcome on Yield/Rate | Reference |

|---|---|---|---|

| Catalyst | None vs. NH₄Cl | Use of NH₄Cl significantly increases yield (e.g., from 40% to 94%). | nih.gov |

| Solvent | CHCl₃, CH₃CN, MeOH, DMF, Ether | CHCl₃ was found to be the most suitable solvent for a specific condensation. | nih.gov |

| Temperature | Room Temp vs. 60 °C vs. 100 °C | Increasing temperature generally increases reaction rate and yield, up to an optimal point. | nih.gov |

| Method | Conventional Heating vs. Microwave Irradiation | Microwave irradiation can dramatically reduce reaction times (e.g., from hours to minutes) and improve yields. | nih.govmdpi.com |

| Catalyst Loading | 0 wt% to 20 wt% | Increasing catalyst loading improves yield up to an optimum level (e.g., 10 wt%), after which yields may decrease. | rsc.org |

Catalytic Systems and Their Influence on Synthesis

The condensation reaction to form the benzimidazole ring is often facilitated by a catalyst to improve reaction rates and yields. A wide array of catalytic systems, ranging from metal nanoparticles to solid-supported acids, have been developed.

Nanoparticle catalysts offer advantages such as large surface areas and high reactivity, often allowing for milder reaction conditions. Zinc oxide nanoparticles (ZnO-NPs) have been used as a reusable catalyst for the synthesis of 2-aryl-1,3-benzimidazole derivatives at room temperature, providing a green and facile protocol. Other heterogeneous catalysts, like silica-supported periodic acid (H₅IO₆-SiO₂), offer the advantage of easy separation from the reaction mixture by simple filtration, contributing to cleaner chemistry and simplified workup procedures. Ruthenium(II) complexes have also been successfully used as catalysts for these syntheses in water, an environmentally benign solvent.

The influence of different catalysts on the synthesis of 2-arylbenzimidazoles is often evaluated using a model reaction, such as the condensation of o-phenylenediamine and a substituted benzaldehyde.

Table 1: Comparison of Various Catalytic Systems in Benzimidazole Synthesis

| Catalyst | Model Reactants | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cobalt (II) acetylacetone (B45752) | o-phenylenediamine, Benzaldehyde | Methanol | Room Temp, 4h | 97 | |

| Fe(III)TPPCl | 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione, 4-methoxybenzaldehyde, NH₄OAc | Ethanol | 80 °C | 95 | |

| ZnO Nanoparticles | o-phenylenediamine, Aromatic aldehydes | Not specified | Room Temp | High | |

| H₅IO₆-SiO₂ | 1,2-phenylenediamine, m-nitrobenzaldehyde | Not specified | Not specified | Good to Excellent |

Solvent Effects and Reaction Media

The reaction medium plays a significant role in the synthesis of benzimidazoles, affecting reaction rates, yields, and the solubility of reactants and catalysts. The effect of various solvents is typically investigated to optimize reaction conditions.

Polar organic solvents such as methanol and ethanol have been found to be highly effective for these condensation reactions. In a study using a cobalt (II) acetylacetone catalyst, methanol was identified as the most effective solvent, providing the highest yield (97%) compared to other polar and non-polar solvents. The solubility of the catalyst in the reaction medium is a key factor; the miscibility of the cobalt catalyst in polar solvents like methanol contributed to its high efficacy. Water, as an environmentally benign solvent, has also been successfully used, particularly in syntheses employing specific catalysts like D-glucose or ruthenium(II) complexes.

In contrast, non-polar solvents are sometimes less effective. However, in certain iodine(III)-promoted reactions, the polarity of the solvent can be used to direct the reaction pathway, with nonpolar solvents favoring benzimidazole formation and polar solvents leading to quinazolines. Solvent-free conditions represent another approach, often combined with microwave irradiation or ball-milling techniques, which aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions.

Table 2: Effect of Different Solvents on the Synthesis of 2-phenylbenzimidazole

| Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Methanol | 4h | 97 | |

| Ethanol | 5hr | 88 | |

| Water | 3hr | 98 | |

| Chloroform | 5hr | 95 | |

| Tetrahydrofuran (THF) | 10hr | 81 |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of benzimidazoles, microwave irradiation offers significant advantages over conventional heating methods, including drastic reductions in reaction time, increased yields, and cleaner reaction profiles.

This technique can efficiently promote the condensation of o-phenylenediamines with aldehydes or carboxylic acids. In one method, 2-substituted benzimidazoles were synthesized using sodium hypophosphite as a catalyst in ethanol under microwave irradiation at a power of 300 W, achieving good yields in a short time. The rapid and uniform heating provided by microwaves can lead to the completion of reactions in minutes that would otherwise take hours. For example, a one-pot synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles, which are structurally related to benzimidazoles, was completed in just 12 minutes under microwave irradiation, compared to 24-48 hours with conventional refluxing.

Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions, enhancing its environmental credentials. The combination of microwave irradiation with solid-supported catalysts or reagents is a particularly effective strategy. This approach not only accelerates the reaction but also simplifies product isolation and purification.

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for Benzimidazole Synthesis

| Method | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | N-phenyl-o-phenylenediamine, Benzaldehyde | 60 °C, Water | 120 min | 59.6 | |

| Microwave Irradiation | N-phenyl-o-phenylenediamine, Benzaldehyde | 1% Er(OTf)₃, Solvent-free | 5 min | 99.9 | |

| Conventional Heating | 1,2-phenylenediamine, Aldehyde, 2-mercaptoacetic acid | Benzene (B151609), Reflux | 24-48 h | Low |

Scalability Considerations for Research Synthesis

When transitioning a synthetic procedure from a small laboratory scale to a larger, multi-gram scale for extensive research, several factors must be considered. An ideal scalable synthesis should be high-yielding, use readily available and inexpensive reagents, involve simple and safe procedures, and allow for easy product purification.

Catalyst choice is a primary consideration for scalability. Heterogeneous catalysts, such as ZnO nanoparticles or silica-supported reagents, are particularly attractive because they can be easily recovered by filtration and potentially reused, reducing cost and waste. The recyclability of a ZnO-NP catalyst was demonstrated for ten cycles, and a cobalt nanocomposite catalyst was reused for five runs without a significant drop in activity, highlighting the scalability of these methods.

The reaction conditions also impact scalability. Methods that operate under mild conditions (e.g., room temperature) are generally preferred over those requiring high temperatures or pressures, as they are less energy-intensive and safer to manage on a larger scale. One-pot procedures are also highly desirable as they reduce the number of unit operations and minimize waste from intermediate workups and purifications.

Finally, the purification process is a critical bottleneck in scaling up. Syntheses that produce clean products with minimal side reactions are advantageous. Procedures that allow for purification by simple recrystallization or filtration are more easily scaled than those requiring extensive column chromatography. A microwave-assisted synthesis of 1,2-disubstituted benzimidazoles was successfully scaled up to a 20 mmol scale, yielding the product in 93% after a simple water addition and extraction, demonstrating the potential industrial applicability of such eco-friendly procedures.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of 1h Benzimidazole, 2 5 Bromo 2 Furanyl 1 Methyl

Design Principles for Benzimidazole-Based Bioactive Molecules

The design of bioactive molecules based on the benzimidazole (B57391) scaffold is a cornerstone of modern medicinal chemistry. rroij.comresearchgate.net This heterocyclic aromatic compound is considered a "privileged scaffold" because its derivatives can interact with a wide array of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govsemanticscholar.orgresearchgate.net

Several key principles underlie the design of benzimidazole-based drugs:

Structural Mimicry : The benzimidazole nucleus is isosteric with natural purines, allowing it to act as an antagonist by competing with purines in biological systems, for example, by inhibiting the synthesis of bacterial nucleic acids and proteins. ukm.mynih.gov

Versatile Substitutions : The benzimidazole ring can be readily substituted at multiple positions, primarily N-1, C-2, C-5, and C-6. nih.govnih.gov These substitutions significantly influence the molecule's electronic, steric, and lipophilic properties, thereby modulating its biological activity. nih.gov For instance, modifications at the C-2 position are crucial for interaction with various enzymes and receptors. longdom.org

Interaction Potential : The scaffold's structure, with its electron-rich nitrogen atoms, facilitates a variety of non-covalent interactions. These include hydrogen bond donor-acceptor capabilities, π-π stacking, and hydrophobic interactions, which are essential for high-affinity binding to macromolecular targets. nih.gov

The strategic combination of these principles allows for the rational design of benzimidazole derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. rroij.comnih.gov

Influence of the 2-(5-bromo-2-furanyl) Substituent on Biological Activity

The substituent at the C-2 position of the benzimidazole ring plays a critical role in defining the molecule's biological activity. rroij.comlongdom.org In the case of 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-, the 2-(5-bromo-2-furanyl) group is a significant determinant of its potential efficacy.

The addition of a bromine atom at the 5-position of the furan (B31954) ring further modifies the substituent's characteristics. Bromine is a large, lipophilic atom that can increase the molecule's hydrophobicity, potentially facilitating its passage through cellular membranes. researchgate.net This halogenation also alters the electronic distribution of the furan ring, which can impact binding affinity and selectivity for its biological target. rroij.com

Role of N-Methylation and Other N-Substitutions on Activity Profiles

Substitution at the N-1 position of the benzimidazole ring is a key strategy for modulating a compound's pharmacological profile. nih.govresearchgate.net In 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-, the methyl group at the N-1 position has several important implications:

Conformational Rigidity : The benzimidazole core can exist in two tautomeric forms. N-substitution, such as methylation, prevents this tautomerism, locking the molecule into a single, defined conformation. This can be advantageous if that specific conformation is the one recognized by the biological target, leading to a more favorable binding interaction.

Modulation of Activity : Structure-activity relationship studies have consistently shown that substitutions at the N-1 position can significantly influence biological activity. nih.gov While N-methylation is a common approach, exploring other N-substituents (e.g., larger alkyl chains, benzyl groups, or other heterocyclic rings) can lead to compounds with altered potency, selectivity, and therapeutic profiles. nih.govmdpi.com For instance, studies on N-substituted benzimidazole-derived Schiff bases showed that the nature of the substituent on the nitrogen atom had a pronounced impact on antiproliferative activity. mdpi.com

The table below summarizes the general effects of substitutions at different positions on the benzimidazole scaffold.

| Position | Type of Substituent | General Influence on Biological Activity |

| N-1 | Alkyl (e.g., Methyl), Aryl | Increases lipophilicity, prevents tautomerism, can enhance membrane permeability and target binding. nih.govmdpi.com |

| C-2 | Heterocyclic rings (e.g., Furanyl), Aryl groups | Crucial for target recognition and potency; dictates the primary interaction with the binding site. rroij.comlongdom.org |

| C-5/C-6 | Electron-donating/withdrawing groups, Halogens | Modulates electronic properties, solubility, and can provide additional interactions with the target protein. nih.govnih.gov |

Impact of Halogenation (e.g., Bromine) on Potency and Selectivity

The introduction of halogen atoms, a strategy known as halogenation, is a powerful tool in medicinal chemistry to enhance the potency and selectivity of bioactive molecules. ump.edu.plump.edu.plresearchgate.net The bromine atom in the 2-(5-bromo-2-furanyl) substituent exemplifies this principle. researchgate.netresearchgate.net

The key impacts of bromination include:

Increased Lipophilicity : Halogens, particularly chlorine and bromine, are lipophilic. Their inclusion in a molecule can increase its ability to permeate lipid-rich cell membranes, which can lead to better cellular uptake and enhanced biological effect. researchgate.net

Formation of Halogen Bonds : Bromine can act as a halogen bond donor, forming a highly directional, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. ump.edu.pl This "halogen bond" can significantly increase binding affinity and contribute to the ligand's selectivity for its target. researchgate.netump.edu.pl

Metabolic Stability : Halogenation at specific positions can block metabolic pathways, increasing the drug's half-life and duration of action. ump.edu.plump.edu.pl

Studies have shown that introducing bromine into a molecular structure can lead to a pronounced positive impact on the biological effects of drug molecules, often improving their potency and pharmacokinetic properties. researchgate.netump.edu.pl For example, the antimicrobial activity of certain peptides was enhanced up to eight-fold after bromination. nih.gov

Derivatization Strategies for Enhancing Biological Efficacy

To optimize the therapeutic potential of a lead compound like 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-, various derivatization strategies can be employed. rroij.comresearchgate.net These strategies focus on systematically modifying different parts of the molecule to improve its interaction with the target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. ukm.mynih.gov

Key derivatization approaches include:

Modification of the C-2 Substituent : The 2-(5-bromo-2-furanyl) group can be altered in several ways. The bromine atom could be replaced with other halogens (fluorine, chlorine) to fine-tune lipophilicity and halogen bonding potential. researchgate.net Alternatively, other functional groups could be introduced onto the furan ring to establish new interaction points with the target receptor. researchgate.net The entire furan moiety could also be replaced with other heterocyclic systems like thiophene or pyrazole to explore different binding orientations. nih.gov

Varying the N-1 Substituent : While N-methylation is present in the parent compound, synthesizing analogues with different alkyl or aryl groups at the N-1 position can significantly alter the activity profile. nih.gov This allows for probing the size and nature of the pocket around this position in the target protein.

Substitution on the Benzene (B151609) Ring : Introducing small electron-donating or electron-withdrawing groups at the C-5 or C-6 positions of the benzimidazole core is a common strategy to modulate the electronic character of the ring system and improve biological efficacy. nih.govresearchgate.net

Hybrid Molecule Synthesis : A more advanced strategy involves creating hybrid molecules by linking the benzimidazole scaffold to another known pharmacophore. This can result in compounds with dual-action mechanisms or significantly enhanced potency against a specific target. tandfonline.comresearchgate.net

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method used extensively in drug design to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. ukm.myresearchgate.net This analysis provides critical insights into the binding mode and the key interactions that stabilize the ligand-receptor complex, thereby guiding the rational design of more potent and selective inhibitors. nih.govaip.org For benzimidazole derivatives, docking studies have been instrumental in elucidating their mechanisms of action against various targets. nih.govnih.gov

The process involves:

Preparing 3D structures of the ligand (e.g., 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-) and the target protein.

Using a docking algorithm to sample a large number of possible conformations of the ligand within the protein's binding site.

Scoring these conformations based on binding energy to identify the most stable and likely binding mode. nih.gov

Identification of Binding Sites and Key Residues

A primary outcome of molecular docking is the identification of the specific binding pocket and the key amino acid residues that form interactions with the ligand. rroij.comresearchgate.net While a specific docking study for 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- is not detailed in the literature, analysis of related benzimidazole compounds allows for the prediction of likely interactions.

Common targets for benzimidazole derivatives include protein kinases, tubulin, and DNA gyrase. nih.govnih.gov Docking studies on these targets have revealed recurring interaction patterns:

Hydrogen Bonds : The nitrogen atoms of the benzimidazole ring are frequent participants in hydrogen bonds. For example, in protein kinases, benzimidazoles often form hydrogen bonds with backbone atoms of hinge region residues like Glutamic acid (Glu) and Methionine (Met). nih.gov

Hydrophobic Interactions : The fused benzene ring of the scaffold and other aromatic substituents typically engage in hydrophobic and π-π stacking interactions with nonpolar residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Alanine (Ala). aip.orgntnu.no

Halogen Bonds : The bromine atom on the furan ring would be predicted to form a halogen bond with an electron-rich backbone carbonyl or a specific amino acid side chain, providing a crucial anchor point for the ligand. ump.edu.pl

The table below lists key amino acid residues that have been identified through docking studies as being important for the binding of various benzimidazole derivatives to different biological targets.

| Biological Target | Key Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase CHK2 | Glu302, Met304 | Hydrogen Bonding (Hinge region) nih.gov |

| β-Tubulin | Gln134, Glu198, Cys239, Val236 | Hydrogen Bonding, Water-mediated bonds nih.gov |

| DNA Gyrase B | Phe407, Gln203, Ala202 | Hydrophobic and Hydrogen Bonding aip.org |

| AT1 Receptor | Tyr113, Lys199, His256 | Hydrogen Bonding, Ionic Interaction ntnu.no |

Rationalization of Binding Affinity and Specificity

The binding affinity and specificity of 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- are dictated by the unique arrangement of its chemical moieties. The benzimidazole core, a bicyclic aromatic heterocycle, is a well-established pharmacophore known to engage in various biological interactions, including hydrogen bonding, and π–π stacking. The planarity of the benzimidazole system allows for effective interaction with flat receptor surfaces.

The substituent at the 2-position, a 5-bromo-2-furanyl group, plays a crucial role in modulating the compound's binding characteristics. The furan ring, another aromatic heterocycle, can participate in hydrophobic and van der Waals interactions within a binding pocket. The presence of a bromine atom, a halogen, can significantly influence binding affinity. Halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region, can lead to specific and strong interactions with nucleophilic sites on a biological target, such as the backbone carbonyls of proteins. This can enhance both the affinity and specificity of the compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

While specific QSAR studies exclusively focused on 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- are not extensively documented in publicly available literature, general QSAR models for benzimidazole derivatives provide valuable insights. These studies typically correlate physicochemical descriptors with biological activity. For a compound like this, key descriptors in a QSAR model would likely include:

Topological descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Electronic descriptors: Parameters such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are critical for understanding electrostatic and covalent interactions.

Steric descriptors: Molar refractivity and van der Waals volume, which account for the size and shape of the molecule and its fit within a receptor binding site.

Hydrophobic descriptors: The partition coefficient (logP), which quantifies the lipophilicity of the molecule.

QSAR models for similar benzimidazole derivatives have demonstrated that substitutions at the 2-position significantly influence biological activity. The nature of the substituent (e.g., aromatic, heterocyclic, aliphatic) and its electronic properties (electron-donating or electron-withdrawing) are often key determinants of potency. For 2-(5-bromo-2-furanyl)-1-methyl-1H-benzimidazole, the electronegativity and size of the bromine atom, along with the electronic properties of the furan ring, would be critical parameters in any QSAR analysis.

A hypothetical QSAR study might involve synthesizing a series of analogues with variations at the furan ring (e.g., different halogens, alkyl groups, or removal of the substituent) and the benzimidazole core to build a predictive model.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

In silico methods are invaluable for predicting the ADME properties of drug candidates, providing an early assessment of their pharmacokinetic profile. For 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-, several key ADME parameters can be computationally estimated.

Table 1: Predicted ADME Properties of 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-

| ADME Parameter | Predicted Value/Classification | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Likely to be a non-penetrant | May not readily cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | Predicted to be a substrate | May be subject to efflux from cells, potentially reducing bioavailability. |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | A significant fraction of the compound may be bound to plasma proteins, affecting its free concentration. |

| Volume of Distribution (VDss) | Moderate to High | Suggests distribution into tissues. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2C9, CYP2D6 | May have drug-drug interactions with substrates of these enzymes. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Predicted to be a substrate | May be actively secreted in the kidneys. |

Advanced Applications and Future Research Directions for 1h Benzimidazole, 2 5 Bromo 2 Furanyl 1 Methyl

Exploration of Fluorescence Properties for Biological Imaging

The benzimidazole (B57391) core is a well-established fluorophore, and its derivatives are frequently explored for their unique optical properties. researchgate.net These properties, including environmental sensitivity and the potential for high quantum yields, make them exceptional candidates for the development of sophisticated tools for biological imaging. The specific structure of 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-, which combines the benzimidazole ring with a bromo-substituted furan (B31954) moiety, suggests a compound with distinct electronic and photophysical characteristics ripe for investigation.

Bioimaging Applications (e.g., Cell Staining, Bacterial Imaging)

Benzimidazole derivatives have demonstrated significant utility in bioimaging. Their structural similarity to natural nucleotides allows them to interact with various biological targets. researchgate.net For instance, certain benzimidazole-based platforms have been successfully developed for the ratiometric two-photon imaging of reactive nitrogen species like peroxynitrite within macrophages and even in rat hippocampus tissue, showcasing their capacity for deep-tissue imaging with low photodamage. nih.gov The success of these probes relies on their high photostability and negligible cytotoxicity under imaging conditions. nih.gov

Furthermore, the benzimidazole scaffold is a key component in compounds designed for antimicrobial and antibiofilm applications. nih.govnih.gov Derivatives have shown potent activity against a range of bacteria, including Staphylococcus aureus and E. coli, by inhibiting biofilm formation. nih.govactabiomedica.ru A novel benzimidazole molecule, named antibiofilm compound 1 (ABC-1), was found to prevent biofilm formation across multiple pathogens on various surfaces without inhibiting bacterial growth, highlighting a promising avenue for anti-virulence strategies. nih.govresearchgate.net Given these precedents, 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- could be investigated for its potential as a fluorescent stain for cellular components or for imaging bacterial populations, particularly in the context of biofilm research.

Development as Fluorescent Probes for Metal Ions and Enzymes

The nitrogen atoms within the benzimidazole ring system provide excellent coordination sites for metal ions, a property that has been extensively leveraged to create fluorescent sensors. researchgate.net These probes often operate on mechanisms such as Photoinduced Electron Transfer (PET) or the disruption of Excited State Intramolecular Proton Transfer (ESIPT), leading to a detectable change in fluorescence upon binding to a target ion. nih.govnih.govresearchgate.net

Numerous benzimidazole-based sensors have been designed for the selective and sensitive detection of various metal ions crucial in biological and environmental systems. For example, derivatives have been synthesized to act as ratiometric fluorescence sensors for Cu²⁺ and chemodosimeters for Zn²⁺. nih.govrsc.org Another highly selective fluorescent probe was developed for the recognition of Co²⁺, which operates by quenching the probe's native fluorescence through a PET mechanism upon cobalt binding. nih.govresearchgate.netnih.gov The detection limits for these probes can be very low, often falling within the micromolar range, which is suitable for biological and environmental monitoring. rsc.orgnih.gov The structure of 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-, with its multiple heteroatoms (two nitrogens and one oxygen), presents potential binding sites that could be exploited for the development of new fluorescent probes for specific metal ions or enzyme activity.

| Probe Derivative | Target Analyte | Detection Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Bis-benzimidazole derivative (BBM) | Cu²⁺ | ESIPT Disruption | Not Specified | nih.gov |

| DQBM-B | Co²⁺ | Photoinduced Electron Transfer (PET) | 3.56 µM | nih.govnih.gov |

| APBHN | Zn²⁺ | Chemodosimetric (C–N cleavage) | 5.59 µM | rsc.org |

| APBHN | Cu²⁺ | Chemodosimetric (C–N cleavage) | 0.148 µM | rsc.org |

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism Investigations

The phenomenon of Excited State Intramolecular Proton Transfer (ESIPT) is a key photophysical process observed in a specific class of benzimidazole derivatives, most notably 2-(2′-hydroxyphenyl)benzimidazole (HPBI) and its analogues. nih.govnih.gov This process involves the ultrafast transfer of a proton from the hydroxyl group to a nitrogen atom on the imidazole (B134444) ring in the excited state, resulting in a keto-tautomer that emits fluorescence at a significantly longer wavelength (a large Stokes shift). nih.gov This dual emission property is highly sensitive to the molecular environment and is the basis for ratiometric sensing applications. nih.gov

However, the classic ESIPT mechanism is contingent on the presence of a proton-donating group, such as a hydroxyl group, positioned ortho to the linkage with the benzimidazole core. nih.govresearchgate.net The compound 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- lacks this specific structural feature. Its substituent is a bromo-furan ring, which does not possess a readily transferable proton in the required configuration. Therefore, it is not expected to exhibit the typical ESIPT phenomenon. Investigations into its excited-state dynamics would likely focus on other photophysical pathways, such as intramolecular charge transfer (ICT) or other relaxation mechanisms, rather than the canonical ESIPT process.

Potential Applications in Material Science and Photonics

The rigid, planar, and π-conjugated structure of the benzimidazole system makes it an attractive building block for advanced materials. researchgate.net These derivatives are known for their thermal stability and unique electronic properties, which are being explored for applications in organic electronics and photonics. researchgate.netresearchgate.net

Organic Electronics

Benzimidazole derivatives are gaining attention as organic materials with significant nonlinear optical (NLO) properties. researchgate.netnih.gov NLO materials can alter the properties of light and are crucial for technologies like frequency conversion and optical switching. The NLO response in these organic molecules often arises from an efficient intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part. nih.gov

In the case of 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-, the electron-rich benzimidazole and furan rings can act as donor components, while the electronegative bromine atom serves as an electron-withdrawing group. This donor-acceptor architecture could facilitate ICT upon excitation, potentially endowing the molecule with a notable NLO response. Studies on related 5-bromo-2-aminobenzimidazole derivatives have shown that the combination of electron-donating and electron-withdrawing groups across the conjugated system enhances NLO properties. nih.gov

Photon-Related Applications

Beyond NLO, the fluorescence characteristics of benzimidazole derivatives make them suitable for other photon-related applications, such as organic light-emitting diodes (OLEDs) and two-photon absorption materials. researchgate.netnih.gov Materials used in OLEDs require high fluorescence quantum yields and tunable emission colors. researchgate.net The benzimidazole scaffold has been incorporated into various dye structures, including boron-complexed dyes, to create materials with enhanced photophysical properties for optoelectronic applications. researchgate.net

Furthermore, compounds with strong fluorescence and high photostability are candidates for two-photon microscopy, a high-resolution imaging technique. nih.gov The development of benzimidazole-based fluorophores for two-photon imaging of biological analytes demonstrates their utility in this area. nih.gov The potential for 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- to exhibit a high quantum yield and a significant Stokes shift, characteristic of many heterocyclic fluorophores, suggests it could be a valuable candidate for research into new materials for OLEDs, sensors, and advanced imaging systems.

Strategies for Multi-Targeted Ligand Design

The development of ligands that can interact with multiple biological targets is an increasingly important strategy in the treatment of complex diseases like cancer and inflammatory conditions. nih.govnih.gov The benzimidazole core is considered a "privileged scaffold" for designing such multi-target-directed ligands (MTDLs) because its structure can be readily modified to interact with a variety of biological molecules. researchgate.net

For 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-, several strategies for multi-targeted ligand design can be envisioned:

Pharmacophore Hybridization: This approach involves combining the structural features of two or more different pharmacophores into a single molecule. nih.gov The benzimidazole nucleus of the target compound could be linked to other known bioactive heterocyclic rings, such as triazoles, pyrimidines, or coumarins, to create hybrid molecules with the potential to inhibit multiple enzymes or receptors involved in a disease pathway. nih.govnih.gov For instance, benzimidazole-triazole hybrids have been designed as multi-target inhibitors of EGFR, VEGFR-2, and Topo II in cancer therapy. nih.gov

Structural Modification: The various components of 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- can be systematically modified to optimize its binding to multiple targets.

The benzimidazole core itself can interact with numerous biopolymers. acs.org

The 2-(5-bromo-2-furanyl) group offers several points for modification. The furan ring is a bioisostere for other aromatic systems and can be further substituted. The bromine atom can be replaced with other functional groups to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with different targets.

The 1-methyl group can be replaced with other alkyl or aryl groups to explore the impact on lipophilicity and binding affinity. acs.org

A summary of potential multi-target design strategies is presented in the table below.

| Strategy | Description | Example Targets in Cancer Therapy |

| Pharmacophore Hybridization | Combining the benzimidazole scaffold with other known bioactive moieties to create a single molecule that can interact with multiple targets. nih.gov | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2), Topoisomerases nih.gov |

| Structural Modification | Systematically altering the substituents on the benzimidazole core, the furan ring, and the N-1 position to optimize binding to different biological targets. acs.org | Kinases, DNA, Microtubules |

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of benzimidazole derivatives has traditionally involved methods that are not environmentally friendly. benthamdirect.com In line with the principles of green chemistry, there is a growing focus on developing more sustainable synthetic routes. eprajournals.comresearchgate.net

Future research into the synthesis of 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- is likely to focus on the following sustainable approaches:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. benthamdirect.commdpi.comnih.gov Microwave-assisted synthesis of benzimidazoles can often be performed without a catalyst, further enhancing its green credentials. benthamdirect.comingentaconnect.com Studies have shown that this method can reduce reaction times from hours to minutes and increase yields substantially. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a key aspect of green chemistry. eprajournals.com Solvent-free methods for benzimidazole synthesis have been developed, which not only reduce environmental pollution but can also simplify the work-up and purification of the final product. eprajournals.comresearchgate.net

Use of Greener Solvents and Catalysts: When a solvent is necessary, the use of environmentally benign options like water or deep eutectic solvents is being explored. researchgate.netnih.gov Additionally, the use of reusable solid catalysts, such as zeolites, can replace traditional acid or metal catalysts that are often hazardous and difficult to dispose of. dergipark.org.tr The use of waste products, such as curd water, as a catalytic solvent has also been reported for the synthesis of 2-arylbenzimidazoles. tandfonline.com

A comparison of conventional and sustainable synthetic methods is provided in the table below.

| Method | Key Features | Advantages |

| Conventional Synthesis | Often involves prolonged reaction times, high temperatures, and the use of hazardous solvents and catalysts. benthamdirect.com | Well-established procedures. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. benthamdirect.commdpi.com | Drastically reduced reaction times, higher yields, often catalyst-free. benthamdirect.comnih.gov |

| Solvent-Free Synthesis | Reactions are carried out without a solvent, often by grinding the reactants together. eprajournals.com | Reduced environmental impact, simplified purification. eprajournals.comresearchgate.net |

| Green Solvents/Catalysts | Employs water, deep eutectic solvents, or reusable solid catalysts. researchgate.netnih.gov | Minimized use of hazardous substances, potential for catalyst recycling. dergipark.org.trtandfonline.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and activity prediction of new chemical entities. nih.govmdpi.com These computational tools can be applied to the development of novel derivatives of 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net For benzimidazole derivatives, QSAR models can be developed to predict their activity against various targets based on a set of calculated molecular descriptors. researchgate.netnih.gov This allows for the virtual screening of large libraries of potential derivatives to identify those with the highest predicted potency.

In Silico Screening and Molecular Docking: Computational techniques like molecular docking can predict the binding affinity and orientation of a ligand within the active site of a target protein. ijpsr.comymerdigital.comniscpr.res.innih.gov This allows researchers to virtually screen derivatives of 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- against a panel of biological targets to prioritize which compounds to synthesize and test experimentally.

Predictive Modeling of Bioactivity: Machine learning algorithms, such as Random Forest, Support Vector Machines, and Artificial Neural Networks, can be trained on existing data for benzimidazole compounds to build models that predict various biological activities. nih.govgithub.ioijcrt.org These models can help in identifying promising new derivatives and understanding the structural features that are important for their activity. ijcrt.orggithub.comacs.org

The application of AI and ML in the design of novel benzimidazole derivatives is summarized below.

| AI/ML Technique | Application in Compound Design and Activity Prediction |

| QSAR Modeling | Predicts the biological activity of new benzimidazole derivatives based on their chemical structure, aiding in the selection of promising candidates for synthesis. nih.govresearchgate.netnih.gov |

| In Silico Screening and Molecular Docking | Virtually screens libraries of compounds against biological targets to identify potential lead molecules and predict their binding modes. ijpsr.comymerdigital.comniscpr.res.innih.gov |

| Predictive Bioactivity Modeling | Utilizes machine learning algorithms to forecast the biological effects of novel benzimidazole compounds, guiding the design of more potent and selective molecules. nih.govgithub.ioijcrt.org |

Q & A

What are the optimal synthetic routes for 1H-benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl-, and how do reaction conditions influence yield and purity?

Level: Basic

Answer:

The compound can be synthesized via one-pot, two-step reactions involving condensation of substituted benzimidazole precursors with brominated furan derivatives. Key factors include:

- Solvent-free conditions (e.g., using trifluoroacetic acid as a catalyst) to enhance reaction efficiency and reduce byproducts .

- Temperature control (80–100°C) to favor imidazole ring formation while minimizing decomposition.

- Substitution patterns: The bromine atom on the furan ring requires inert atmospheres (e.g., N₂) to prevent oxidative side reactions.

- Yield optimization : Reported yields for analogous benzimidazole derivatives range from 83% to 85% under optimized conditions .

Which spectroscopic and computational methods are critical for characterizing this compound’s structure and electronic properties?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm furan-benzimidazole linkage. For example, the methyl group at N1 appears as a singlet near δ 3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks).

- Density Functional Theory (DFT) : B3LYP/6-31G* calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry, aiding in reactivity analysis .

How does the bromine substituent on the furan ring modulate biological activity in antimicrobial or anticancer assays?

Level: Advanced

Answer:

The 5-bromo group enhances electron-withdrawing effects , increasing electrophilicity and interaction with biological targets:

- Antimicrobial activity : Bromine improves membrane permeability and binding to bacterial DNA gyrase. Analogous compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus .

- Anticancer mechanisms : Bromine stabilizes intercalation with DNA or inhibits topoisomerase II. Structural analogs exhibit IC₅₀ values <10 µM in HeLa cells .

- Contradictions : Some studies report reduced activity due to steric hindrance; thus, substituent positioning must be validated via SAR studies .

What strategies are recommended for resolving contradictions in biological assay data across different studies?

Level: Advanced

Answer:

- Control standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., MTT vs. resazurin).

- Structural validation : Use single-crystal X-ray diffraction (via Mercury CSD software ) to confirm substituent geometry and rule out polymorphism .

- Meta-analysis : Compare data across studies with similar substitution patterns (e.g., 5-bromo vs. 5-chloro analogs) to isolate electronic vs. steric effects .

How can computational modeling beyond DFT improve understanding of this compound’s interaction with biological targets?

Level: Advanced

Answer:

- Molecular docking (AutoDock/Vina) : Predict binding modes to enzymes like cytochrome P450 or kinase domains. For example, furan ring π-stacking with aromatic residues is a common motif .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories, identifying key hydrogen bonds (e.g., between bromine and Lys residues) .

- QSAR models : Corrogate substituent electronegativity (e.g., bromine’s Hammett σ value) with IC₅₀ data to design optimized derivatives .

What chromatographic methods are effective for purity analysis and enantiomer separation?

Level: Advanced

Answer:

- Reverse-phase HPLC : Use Newcrom R1 columns (C18, 4.6 × 150 mm) with isocratic elution (acetonitrile:water = 70:30, 1 mL/min). Retention time ~8.2 min, with >98% purity .

- Chiral separations : Employ cellulose-based chiral columns (e.g., Chiralpak IC) and polar organic mobile phases (methanol:ethanol = 95:5) to resolve enantiomers, critical for pharmacokinetic studies .

Why is this compound classified as a "privileged scaffold," and how can it be leveraged in drug discovery?

Level: Advanced

Answer:

The benzimidazole-furan core is a privileged substructure due to:

- Structural mimicry : Resembles nucleotide bases (e.g., adenine), enabling interactions with ATP-binding pockets .

- Diverse bioactivity : Modifiable at N1 (methyl), C2 (furan), and C5 (bromo) for tailored selectivity.

- Pipeline applications : Used in fragment-based drug design (FBDD) to target neglected diseases (e.g., tropical parasites) .

How do crystallographic tools like Mercury CSD aid in analyzing this compound’s solid-state behavior?

Level: Advanced

Answer:

- Packing similarity analysis : Compare crystal structures (e.g., CCDC entries) to identify common motifs (e.g., π-π stacking between benzimidazole rings) .

- Void visualization : Quantify free volume in the lattice to predict solubility and stability. For example, methyl groups at N1 reduce hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.